p-Mentha-3,8-diene
Overview
Description
p-Mentha-3,8-diene: , also known as 1-isopropenyl-4-methyl-cyclohexene, is a naturally occurring monoterpene hydrocarbon. It is found in the essential oils of various aromatic plants and is known for its distinctive minty or lemon-like aroma. This compound is a colorless liquid at room temperature and is used in various applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
From Limonene: One common method to synthesize p-Mentha-3,8-diene is through the catalytic hydrogenation of limonene.
From Citronellal: Another method involves the partial oxidation of citronellal.
Industrial Production Methods: Industrial production of this compound often involves the large-scale hydrogenation of limonene due to its abundance in essential oils. The process is optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Reduction: It can be reduced to form different saturated hydrocarbons.
Substitution: The compound can participate in substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include iodosylbenzene and other mild oxidants.
Reduction: Hydrogen gas in the presence of a suitable catalyst is often used for reduction reactions.
Substitution: Various halogenating agents and other electrophiles can be used under controlled conditions.
Major Products:
Oxidation: p-Mentha-3,8-diol and other oxygenated derivatives.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated or other substituted derivatives.
Scientific Research Applications
Chemistry:
- p-Mentha-3,8-diene is used as a starting material for the synthesis of various chemical compounds, including fragrances and flavoring agents .
Biology:
- It has been studied for its potential antimicrobial properties and its role in plant defense mechanisms.
Medicine:
- Research is ongoing to explore its potential therapeutic applications, including its use as an anti-inflammatory agent.
Industry:
- This compound is widely used in the fragrance and flavor industry due to its pleasant aroma. It is also used in the production of insect repellents and other household products .
Mechanism of Action
The mechanism of action of p-Mentha-3,8-diene involves its interaction with various molecular targets. For instance, its antimicrobial properties are attributed to its ability to disrupt microbial cell membranes. In the context of insect repellents, it interferes with the sensory receptors of insects, making it difficult for them to locate and target potential hosts .
Comparison with Similar Compounds
p-Menthane-3,8-diol: This compound is an oxygenated derivative of p-Mentha-3,8-diene and is known for its use in insect repellents.
Carvone: Another monoterpene with a similar structure, used primarily for its flavoring properties.
Uniqueness:
- This compound is unique due to its specific chemical structure, which imparts distinct aromatic properties and reactivity. Its ability to undergo various chemical transformations makes it a versatile compound in both research and industrial applications.
Properties
IUPAC Name |
4-methyl-1-prop-1-en-2-ylcyclohexene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16/c1-8(2)10-6-4-9(3)5-7-10/h6,9H,1,4-5,7H2,2-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJSJXSBFZDIRIS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=CC1)C(=C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60334757 | |
Record name | p-Mentha-3,8-diene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60334757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
586-67-4 | |
Record name | p-Mentha-3,8-diene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60334757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | mentha-3,8-diene/p- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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